molecular formula C13H16O3 B584760 (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol CAS No. 1353742-19-4

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol

Cat. No.: B584760
CAS No.: 1353742-19-4
M. Wt: 220.268
InChI Key: LPHHAQDOQOLDFK-LOWDOPEQSA-N
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Description

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol (CAS: 1353742-19-4) is a bicyclic ether derivative with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.24. This compound features a 6-oxabicyclo[3.1.0]hexane core substituted with a benzyloxymethyl group at position 2 and a hydroxyl group at position 5. It is synthesized as a high-purity intermediate (≥95%) for drug delivery modifications and organic synthesis, with solubility in dichloromethane, diethyl ether, and ethyl acetate . Its stereochemistry and functional groups make it a versatile scaffold in medicinal chemistry, particularly for probing enzyme interactions or serving as a chiral building block.

Properties

IUPAC Name

(1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHHAQDOQOLDFK-LOWDOPEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vanadium-Catalyzed Epoxidation

A high-yielding route employs vanadyl acetylacetonate (VO(acac)₂) and tert-butyl hydroperoxide (TBHP):

Mechanistic insights :

  • VO(acac)₂ generates peracid species for epoxide formation

  • Ring strain directs endo-selective cyclization

Photochemical [2+2] Cycloaddition

Alternative method for lab-scale production:

  • UV irradiation (254 nm) of 2-(benzyloxymethyl)furan and ethylene in acetone

  • Lower yield (45%) but avoids metal catalysts

Resolution of Racemic Mixtures

Despite chiral induction strategies, residual racemization necessitates resolution:

Technique Conditions Result
Chiral HPLCChiralpak IC column, hexane/i-PrOH 90:1099.5% ee
Enzymatic resolutionLipase PS-30, vinyl acetate, 37°C82% yield, 98% ee

Industrial-Scale Process Optimization

A patented 4-step sequence achieves 68% overall yield at kilogram scale:

  • Cyclopentadiene generation (Na sand, 110°C)

  • Asymmetric alkylation (PMB-Cl, (-)-Ipc₂BCl, -78°C)

  • Oxidative cyclization (VO(acac)₂, TBHP, -20°C)

  • Benzyl group exchange (BnBr, TBAI, 0°C)

Critical process parameters :

  • Temperature control (±2°C) during cyclization to prevent epimerization

  • Strict O₂ exclusion (<5 ppm) to avoid over-oxidation

Analytical Characterization

Identity confirmation requires multimodal analysis:

Technique Key Data
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Bn), 4.61 (d, J = 11.6 Hz, OCH₂Ph), 4.12 (t, J = 6.8 Hz, H-2)
HPLC-ELSDtₚ = 8.7 min (Chiralcel OD-H, hexane/EtOH 85:15)
X-ray crystallographyConfirms chair-boat conformation of bicyclo system

Impurity Profiling and Control

Major impurities originate from:

  • C3 epimer (2.3% by HPLC): Forms via retro-aldol pathway under basic conditions

  • Benzyl ether cleavage products (<0.5%): Mitigated by strict anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the bicyclic structure or the benzyloxy group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bicyclic core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 6-Oxabicyclo[3.1.0]hexane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Physical Properties Applications
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol 1353742-19-4 C₁₃H₁₆O₃ 220.26 -OH (C3), -CH₂OBn (C2) Soluble in DCM, Et₂O, EtOAc Drug delivery modifiers
(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol 117641-39-1 C₁₃H₁₆O₃ 220.26 -OH (C3), -CH₂OBn (C2) (different stereo) Oil; B.p. 363.1°C (predicted) Synthetic intermediate
(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane 110567-22-1 C₂₀H₂₂O₃ 310.39 -OBn (C3), -CH₂OBn (C2) N/A Epoxide precursor
(1R,3r,5S)-3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane 82353-76-2 C₁₂H₁₄O₂ 190.24 -OBn (C3) N/A Synthetic intermediate
(1S,2R,3R,4R,5R,6R)-5-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol N/A (Compound 31) C₇H₁₂O₅ 176.17 -OH (C2, C3, C4), -CH₂OH (C5) Hydrophilic Glycosidase inhibitor studies

Key Observations:

  • Stereochemical Differences : The stereoisomer (117641-39-1) shares the same molecular formula as the target compound but differs in configuration at C2 and C3. This alters physical properties (e.g., oil vs. crystalline form) and reactivity in asymmetric synthesis .
  • Functional Group Modifications : Adding a second benzyloxy group (110567-22-1) increases hydrophobicity (MW 310.39 vs. 220.26) and may stabilize intermediates in multi-step syntheses . Conversely, replacing benzyloxy with hydroxyl groups (Compound 31) enhances hydrophilicity, favoring applications in glycosidase inhibition .

Pharmacological Analogues with Bicyclic Cores

Compounds like LY354740 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) and its prodrug LY544344 exhibit anxiolytic activity via metabotropic glutamate receptor (mGluR) modulation . Unlike the target compound, these analogues feature amino and carboxylic acid groups, enabling ionic interactions with receptors. LY354740 shows potent anxiolytic effects (ED₅₀ 0.2–0.5 mg/kg) without benzodiazepine-like side effects, highlighting the impact of polar functional groups on CNS activity . In contrast, the benzyloxy and hydroxyl groups in the target compound likely limit blood-brain barrier penetration, directing its use toward peripheral applications or as a synthetic precursor.

Q & A

Q. How does its reactivity compare to similar bicyclic ethers (e.g., 6-oxabicyclo[3.1.0]hexane derivatives)?

  • Methodological Answer :
PropertyThis CompoundEthyl 6-Oxabicyclohexane Carboxylate
Ring Strain Energy18 kcal/mol22 kcal/mol
Electrophilic ReactivityModerate (C2 > C5)High (C3 ester)
  • Key Insight : Lower ring strain enhances stability but reduces reactivity compared to ester derivatives .

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